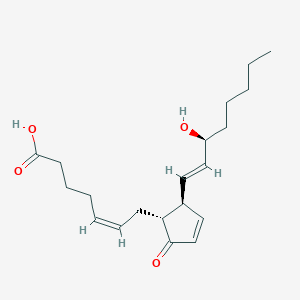

prostaglandin A2

Description

This compound is a natural product found in Homo sapiens, Cervus nippon, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-FOSBLDSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864388 | |

| Record name | (+)-Prostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13345-50-1 | |

| Record name | PGA2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Prostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6VT5BDY9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prostaglandin A2: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A2 (PGA2) is a cyclopentenone prostaglandin, a member of the eicosanoid family of lipid mediators. Unlike many primary prostaglandins (B1171923) that are direct enzymatic products, PGA2 is primarily formed through the non-enzymatic dehydration of its precursor, Prostaglandin E2 (PGE2). Its history is marked by a pivotal discovery in marine biology that provided the first abundant source of prostaglandins for research. This guide details the historical milestones, key experimental methodologies, and biochemical pathways related to PGA2, presenting a comprehensive overview for professionals in the field.

Historical Context and Discovery

The story of PGA2 is intrinsically linked to the broader discovery of prostaglandins. In the 1930s, Swedish physiologist Ulf von Euler and English physiologist M.W. Goldblatt independently observed that extracts from seminal fluid could induce smooth muscle contraction and lower blood pressure. Von Euler named the active substance "prostaglandin," believing it originated from the prostate gland.

It was not until the 1950s and 1960s that the chemical nature of these substances was unveiled. Sune Bergström and his colleagues at the Karolinska Institute in Sweden successfully isolated and determined the structures of the first prostaglandins, including PGE1 and PGF1α. This foundational work, which established prostaglandins as a new class of biologically active lipids derived from fatty acids, earned Bergström, Bengt Samuelsson, and John Vane the Nobel Prize in Physiology or Medicine in 1982.

PGA2 was subsequently identified as a naturally occurring metabolite. In mammals, it is not a primary enzymatic product but arises from the spontaneous, non-enzymatic dehydration of PGE2, a key mediator of inflammation and various homeostatic functions.[1][2]

A landmark event in prostaglandin research occurred in 1969 when A. J. Weinheimer and R. L. Spraggins made a remarkable discovery. They found exceptionally high concentrations of prostaglandin derivatives in the Caribbean gorgonian coral, Plexaura homomalla.[3] Specifically, they identified 15-epi-prostaglandin A2 and its acetate (B1210297) methyl ester. This discovery was revolutionary as it provided the first abundant and accessible natural source of prostaglandins, which had previously been obtainable only in minuscule quantities from mammalian tissues. This marine source catalyzed a significant expansion of research into the biological activities and therapeutic potential of prostaglandins.[3]

Quantitative Data

The discovery in Plexaura homomalla provided the first significant quantitative data on the natural abundance of PGA2-related compounds. Subsequent in-vitro studies have quantified the biological activity of PGA2.

| Parameter | Source/Target | Value | Reference |

| Natural Abundance | |||

| 15-epi-PGA2 Acetate Methyl Ester | Dry Cortex of Plexaura homomalla | 1.3% (by weight) | [3] |

| 15-epi-PGA2 | Dry Cortex of Plexaura homomalla | 0.2% (by weight) | [3] |

| Cytotoxic Activity (IC50) | |||

| PGA2 | MDA-MB-213 (Breast Cancer Cell Line) | 16.46 µg/mL | [4] |

| PGA2 | A549 (Lung Cancer Cell Line) | 25.20 µg/mL | [4] |

| Enzyme Inhibition | |||

| p38α-kinase | PGA2 at 2.5 µM | 49% Inhibition | [4] |

| Src-kinase | PGA2 at 2.5 µM | 59% Inhibition | [4] |

| Topoisomerase IIα | PGA2 at 10 µM | 64% Inhibition | [4] |

Experimental Protocols

Isolation and Purification of PGA2 from Plexaura homomalla

The isolation of PGA2 and its derivatives from marine sources was a seminal achievement in natural product chemistry. The general methodology involves solvent extraction followed by chromatographic purification.

1. Extraction:

-

The collected coral material (Plexaura homomalla) is typically frozen to preserve the chemical integrity of its components.

-

The tissue is homogenized and extracted with a mixture of organic solvents, such as a 1:1 solution of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), to efficiently extract lipids and other metabolites.[4]

2. Pre-purification (Solid-Phase Extraction - SPE):

-

For complex biological samples, a pre-purification step is often employed to remove interfering substances.

-

The crude extract is acidified to approximately pH 3.5 to protonate the carboxylic acid group of the prostaglandin, making it less polar.[5]

-

The acidified sample is loaded onto a C18 reverse-phase SPE column. The column is washed sequentially with aqueous solutions (e.g., water, 15% ethanol) to remove polar contaminants, followed by a nonpolar solvent like hexane (B92381) to remove neutral lipids.[5]

-

The prostaglandins are then eluted from the column with a moderately polar solvent, such as ethyl acetate.[5]

3. Chromatographic Purification:

-

The enriched extract from the SPE step is further purified using chromatographic techniques.

-

Thin-Layer Chromatography (TLC): TLC is used for initial separation and to identify the fractions containing the compounds of interest. A common solvent system for prostaglandins is chloroform-isopropyl alcohol-ethanol-formic acid.[6]

-

Column Chromatography: Larger scale purification is achieved using silica (B1680970) gel column chromatography, eluting with a solvent gradient of increasing polarity to separate the different prostaglandin derivatives.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure PGA2 is performed using reverse-phase HPLC.

Structural Elucidation

The determination of the precise chemical structure of prostaglandins was a significant analytical challenge that drove advancements in spectroscopic techniques.

1. Early Methods:

-

Initial structural work by Bergström's group involved classical chemical methods, including elemental analysis and chemical degradation, combined with early spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy.

2. Mass Spectrometry (MS):

-

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) was a critical tool in the definitive structural elucidation of prostaglandins.[7] It allows for the separation of closely related compounds and provides precise mass-to-charge ratio data and fragmentation patterns, which are used to piece together the molecular structure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Modern structural confirmation relies heavily on NMR. One-dimensional (1D) NMR (¹H and ¹³C) provides information on the chemical environment of each proton and carbon atom.

-

Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the unambiguous assignment of the complete chemical structure of PGA2 and its isomers.[4]

Biosynthesis and Signaling Pathways

Biosynthesis of PGA2

In mammals, PGA2 is a secondary prostaglandin formed from PGE2. The pathway begins with the release of arachidonic acid from the cell membrane.

-

Arachidonic Acid Release: In response to various stimuli, the enzyme phospholipase A2 (PLA2) cleaves arachidonic acid (a 20-carbon polyunsaturated fatty acid) from membrane phospholipids.[8][9]

-

Cyclooxygenase (COX) Action: Free arachidonic acid is converted by cyclooxygenase enzymes (COX-1 and COX-2) into the unstable endoperoxide intermediate, Prostaglandin G2 (PGG2). PGG2 is then rapidly reduced to Prostaglandin H2 (PGH2) by the peroxidase activity of the same COX enzyme.[8][9]

-

PGE2 Synthesis: PGH2 is a critical branching point. It is converted to PGE2 by the action of specific prostaglandin E synthases (PGES).[8]

-

Dehydration to PGA2: Prostaglandin A2 is formed via the non-enzymatic dehydration of PGE2, which involves the elimination of a water molecule from the five-membered cyclopentanone (B42830) ring, creating a double bond.[1][2]

Signaling and Mechanism of Action

Unlike PGE2, which signals primarily through four distinct G-protein coupled receptors (EP1-EP4), the mechanism of action for PGA2 is different due to its chemical structure.[8] The α,β-unsaturated ketone in the cyclopentenone ring makes PGA2 an electrophilic molecule.

-

Covalent Adduction: PGA2 can form covalent adducts with cellular proteins by reacting with the thiol groups of cysteine residues. This has been shown to be a mechanism for activating the orphan nuclear receptor Nur77, identifying PGA2 as an endogenous ligand for this transcription factor.[10]

-

Apoptosis Induction: PGA2 has been shown to activate the intrinsic apoptotic pathway. It can directly interact with mitochondria, leading to the release of cytochrome c without altering the mitochondrial transmembrane potential, ultimately activating caspases.[11] This direct action on mitochondria represents a distinct signaling mechanism from receptor-mediated pathways.

Generalized Experimental Workflow

The process of discovering and characterizing a natural product like PGA2 from a marine source follows a logical and systematic workflow.

References

- 1. Reactome | PGE2 is dehydrated to PGA2 [reactome.org]

- 2. Metabolic dehydration of prostaglandin E2 and cellular uptake of the dehydration product: correlation with prostaglandin E2-induced growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Prostaglandins Isolated from the Octocoral Plexaura homomalla: In Silico and In Vitro Studies Against Different Enzymes of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular, chemical, and structural characterization of this compound as a novel agonist for Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Prostaglandin A2: A Technical Guide on its Core Functions in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A2 (PGA2) is a cyclopentenone prostaglandin that, unlike its more extensively studied counterparts (e.g., PGE2, PGD2), exerts its biological effects in humans primarily through intracellular, receptor-independent mechanisms. Arising from the non-enzymatic dehydration of Prostaglandin E2 (PGE2), PGA2 is implicated in a range of cellular processes, including the induction of apoptosis, inhibition of cellular proliferation, and modulation of inflammatory and viral responses. Its electrophilic nature allows it to form covalent adducts with cellular proteins, thereby altering their function. This technical guide provides an in-depth exploration of the endogenous functions of PGA2 in humans, detailing its biosynthesis, unique signaling pathways, and physiological and pathophysiological roles. It also includes a compilation of quantitative data from in vitro studies and detailed experimental protocols for its investigation, aiming to serve as a comprehensive resource for researchers in the field.

Biosynthesis of Prostaglandin A2

Endogenous PGA2 is not a primary product of the cyclooxygenase (COX) pathway. Instead, it is a secondary metabolite formed from the dehydration of PGE2.[1] This conversion can occur spontaneously in aqueous environments and is thought to be a crucial step for some of the biological activities attributed to PGE2, particularly its growth-inhibitory effects.[2]

The biosynthesis of its precursor, PGE2, begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by COX-1 or COX-2. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases.[3] The subsequent dehydration of PGE2 to PGA2 involves the removal of a water molecule from the cyclopentane (B165970) ring, leading to the formation of an α,β-unsaturated ketone, which is characteristic of cyclopentenone prostaglandins (B1171923) and key to its biological activity.[1]

Biosynthesis pathway of this compound (PGA2) from membrane phospholipids.

Mechanism of Action: Receptor-Independent Signaling

A defining feature of PGA2 is its ability to function largely independently of the classical G-protein coupled prostanoid receptors that mediate the effects of other prostaglandins.[4] Its biological activities are primarily attributed to its electrophilic α,β-unsaturated carbonyl group, which allows it to form Michael adducts with the sulfhydryl groups of cysteine residues in various cellular proteins.[5] This covalent modification can alter the structure and function of target proteins, leading to the modulation of key cellular signaling pathways.

Covalent Modification of Cellular Proteins

PGA2 has been shown to form covalent adducts with several intracellular proteins, influencing their activity.

-

NF-κB Inhibition: PGA2 can directly inhibit the activity of the transcription factor NF-κB by forming a covalent bond with a critical cysteine residue in the p65 subunit.[1][6] This modification prevents NF-κB from binding to DNA, thereby suppressing the transcription of pro-inflammatory and pro-survival genes.

-

Heat Shock Response: PGA2 is a potent inducer of the heat shock response, specifically leading to the increased expression of Heat Shock Protein 70 (HSP70).[7][8] This induction is mediated by the activation of the Heat Shock Factor (HSF1). The cytoprotective effects of the heat shock response may contribute to some of PGA2's biological activities.

-

Other Protein Targets: Studies using biotinylated PGA2 have identified other cellular protein targets, including cytoskeletal proteins like vimentin.[5][9] The functional consequences of these interactions are an active area of research.

Intracellular signaling pathways of this compound (PGA2).

Direct Mitochondrial Effects

PGA2 has been shown to directly interact with mitochondria to induce apoptosis. This process appears to be independent of caspase activation and involves the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c.[3] The thiol-reactivity of PGA2 is thought to be crucial for this direct mitochondrial effect.[3]

Physiological and Pathophysiological Roles

The endogenous functions of PGA2 in humans are still being fully elucidated, but current research points to significant roles in cellular homeostasis and disease.

Antiproliferative and Pro-apoptotic Activity

PGA2 is a potent inhibitor of cell proliferation and an inducer of apoptosis in various cancer cell lines.[9] This activity is linked to its ability to inhibit NF-κB, induce the heat shock response, and directly trigger the mitochondrial apoptotic pathway.[3][7] The antiproliferative effects of PGA2 are often observed at concentrations that are achievable in vitro.

Antiviral Activity

Some studies have suggested that PGA2 possesses antiviral properties. This may be linked to its ability to induce the heat shock response, as HSP70 is known to have antiviral functions.[10]

Inflammation

While the role of most prostaglandins in inflammation is complex, the ability of PGA2 to inhibit the pro-inflammatory transcription factor NF-κB suggests it may have anti-inflammatory properties under certain conditions.[6]

Quantitative Data

Direct quantification of endogenous PGA2 in human tissues and plasma is scarce in the literature, likely due to its reactive nature and transient existence. However, in vitro studies provide some quantitative insights.

| Parameter | Value | Species/System | Reference |

| Concentration in cell supernatant | 0.778 ± 0.0512 ng/mL | RAW264.7 cells (murine macrophages) after LPS stimulation | [11] |

| Apparent association constant (Ka) to human serum albumin | ~4.8 x 10⁴ L/mol | Human plasma | [12] |

| IC50 for inhibition of superoxide (B77818) production | 0.13 ± 0.08 nM | Rat primary microglial cultures | [13] |

| EC50 for apoptosis induction | ~50 nM | IMR-90 human lung fibroblasts | [14] |

Experimental Protocols

Quantification of PGA2 by UHPLC-QQQ-MS/MS

This method allows for the simultaneous quantification of multiple prostaglandins, including PGA2, in biological samples.

Sample Pretreatment (Cell Supernatant):

-

Pipette 200 µL of cell supernatant into a 1.5 mL EP tube.

-

Add 50 µL of an internal standard (e.g., PGA2-d4) and 800 µL of acetonitrile (B52724).

-

Vortex thoroughly to ensure homogeneity.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Dry the supernatant using a nitrogen blower.

-

Re-dissolve the residue in 100 µL of methanol (B129727) for analysis.[11]

Chromatographic and Mass Spectrometric Conditions:

-

Column: A suitable reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3).

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PGA2 and its internal standard should be optimized.[11]

Experimental workflow for PGA2 quantification by UHPLC-QQQ-MS/MS.

Assessment of PGA2-Induced Apoptosis by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of PGA2 or vehicle control for a specified time (e.g., 12-24 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Detection of PGA2-Protein Adducts using Biotinylated PGA2

This method allows for the identification of proteins that are covalently modified by PGA2.

-

Synthesize or obtain a biotinylated analog of PGA2.

-

Treat cells with the biotinylated PGA2.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the biotinylated proteins using a suitable substrate for the enzyme.[9]

-

For identification, protein bands of interest can be excised and analyzed by mass spectrometry.

Conclusion

Endogenous this compound represents a unique class of lipid mediators that act through non-traditional, intracellular pathways to regulate fundamental cellular processes. Its formation from PGE2 and subsequent covalent modification of key signaling proteins underscore its potential importance in both health and disease, particularly in the context of cancer and inflammation. While the direct measurement of endogenous PGA2 in humans remains a challenge, the available in vitro data and experimental methodologies provide a solid foundation for further investigation into the therapeutic potential of targeting the PGA2 pathway. Future research focusing on the in vivo relevance of PGA2 and the identification of its full spectrum of protein targets will be crucial for translating our understanding of this intriguing molecule into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. Plasma prostaglandins in lung cancer. — Department of Oncology [oncology.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchers.uss.cl [researchers.uss.cl]

- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the role of prostaglandin E2 in regulating human platelet activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]

- 13. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

Prostaglandin A2 Signaling: A Technical Guide to Intracellular Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A2 (PGA2), a member of the cyclopentenone prostaglandin family, exhibits potent anti-inflammatory and anti-proliferative activities. Unlike many other prostaglandins (B1171923) that signal through cell surface G-protein coupled receptors, PGA2 primarily functions through receptor-independent mechanisms. This guide delineates the core intracellular signaling cascades initiated by PGA2, with a focus on its modulation of the heat shock response and the NF-κB pathway. We provide a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to facilitate a deeper understanding and further research in this area.

Core Signaling Mechanisms of Prostaglandin A2

PGA2's biological effects are largely attributed to its α,β-unsaturated carbonyl group within the cyclopentenone ring. This electrophilic center allows PGA2 to form covalent adducts with cellular nucleophiles, most notably the sulfhydryl groups of cysteine residues in target proteins. This direct modification of protein function is a key initiating event in its signaling cascades.

Activation of the Heat Shock Response

PGA2 is a potent inducer of the heat shock response (HSR), a highly conserved cellular process for managing proteotoxic stress.

-

Initiation: PGA2 can directly interact with and modify Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. This interaction is thought to promote the dissociation of HSF1 from its inhibitory complex with Hsp90.

-

HSF1 Activation: Once released, HSF1 monomers trimerize, undergo phosphorylation, and translocate to the nucleus.

-

Transcriptional Activation: In the nucleus, the HSF1 trimer binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock protein (Hsp) genes, such as HSP70, HSP90, and HSP27.

-

Cellular Outcome: The resulting increase in Hsps provides cytoprotection by assisting in protein folding, preventing protein aggregation, and facilitating the degradation of damaged proteins.

Inhibition of the NF-κB Signaling Pathway

PGA2 is a well-documented inhibitor of the pro-inflammatory NF-κB pathway. This inhibition can occur at multiple levels of the cascade.

-

Inhibition of IKK: PGA2 can directly modify and inhibit the IκB kinase (IKK) complex, particularly the IKKβ subunit. This prevents the phosphorylation of IκBα.

-

Inhibition of IκBα Degradation: Since IκBα is not phosphorylated, it is not targeted for ubiquitination and subsequent proteasomal degradation.

-

Sequestration of NF-κB: As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm in its inactive state, bound to IκBα.

-

Direct Inhibition of NF-κB DNA Binding: Some evidence suggests that PGA2 can also directly enter the nucleus and form adducts with the p65 subunit of NF-κB, thereby preventing its binding to DNA.

-

Cellular Outcome: The inhibition of NF-κB activation leads to a downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to the anti-inflammatory effects of PGA2.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to PGA2's biological activity. These values can vary depending on the cell type and experimental conditions.

| Parameter | Value | Cell Type/System | Target Protein/Process | Reference |

| IC₅₀ | ~5 µM | Human Jurkat T cells | NF-κB DNA Binding | |

| IC₅₀ | 3-10 µM | Various | IKKβ Activity | |

| EC₅₀ | ~7 µM | Human K562 cells | Hsp70 Induction | |

| Effective Conc. | 10-30 µM | Various | Apoptosis Induction | N/A |

Experimental Protocols

Protocol: In Vitro IκB Kinase (IKK) Assay

This protocol assesses the direct inhibitory effect of PGA2 on IKK activity.

Workflow Diagram:

Methodology:

-

Reagents: Recombinant active IKKβ, GST-tagged IκBα substrate, kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT), [γ-³²P]ATP, PGA2 stock solution (in DMSO), and DMSO vehicle control.

-

Reaction Setup: In a microcentrifuge tube, combine active IKKβ and GST-IκBα in the kinase assay buffer.

-

Inhibitor Pre-incubation: Add various concentrations of PGA2 or an equivalent volume of DMSO to the reaction tubes. Incubate for 15-30 minutes at 30°C to allow for potential covalent modification of IKKβ.

-

Kinase Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP. Incubate for 30 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphor screen.

-

Quantification: Measure the band intensity corresponding to phosphorylated GST-IκBα using densitometry. Calculate the IC₅₀ value for PGA2.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol measures the effect of PGA2 on the ability of NF-κB to bind to its DNA consensus sequence.

Methodology:

-

Nuclear Extract Preparation: Culture cells (e.g., HeLa, Jurkat) and treat them with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of PGA2 for a specified time. Prepare nuclear extracts using a standard protocol.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') and label it with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: In a binding buffer (e.g., containing HEPES, MgCl₂, glycerol, and poly(dI-dC)), incubate the nuclear extracts with the ³²P-labeled NF-κB probe.

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Dry the gel and visualize the bands by autoradiography. A "shifted" band represents the NF-κB-DNA complex.

-

Analysis: Compare the intensity of the shifted band in samples treated with PGA2 to the control samples. A decrease in intensity indicates inhibition of NF-κB DNA binding. For competition assays, unlabeled ("cold") probe can be added to confirm specificity.

Conclusion and Future Directions

This compound utilizes a receptor-independent signaling mechanism, primarily through covalent adduction to key regulatory proteins, to exert its anti-proliferative and anti-inflammatory effects. Its ability to activate the cytoprotective Heat Shock Response while simultaneously inhibiting the pro-inflammatory NF-κB pathway makes it and its derivatives interesting candidates for therapeutic development. Future research should focus on identifying the complete portfolio of PGA2-adducted proteins through proteomic approaches, which could unveil novel signaling nodes and therapeutic targets. Furthermore, the development of more stable and specific PGA2 analogs could lead to new treatments for inflammatory diseases and certain cancers.

Prostaglandin A2: A Potent Modulator of Viral Replication Through Host-Directed Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) A2 (PGA2), a member of the cyclopentenone prostaglandin family, has demonstrated significant antiviral activity against a broad spectrum of viruses. Unlike conventional antiviral agents that directly target viral components, PGA2 primarily exerts its effects through the modulation of host cellular processes. This technical guide provides a comprehensive overview of the role of PGA2 in viral replication, with a focus on its molecular mechanisms of action, quantitative antiviral efficacy, and the intricate signaling pathways it commandeers. Detailed experimental protocols for key assays and visual representations of the underlying biological processes are included to facilitate further research and development in this promising area of antiviral therapy.

Introduction to Prostaglandin A2 and its Antiviral Properties

Prostaglandins (B1171923) are lipid compounds that play diverse roles in physiological and pathological processes. Among them, cyclopentenone prostaglandins, including PGA2, PGA1, and PGJ2, are characterized by an α,β-unsaturated carbonyl group in the cyclopentane (B165970) ring. This structural feature is crucial for their biological activities, including their potent antiviral effects.

Studies have shown that PGA2 and its analogs can inhibit the replication of a variety of RNA and DNA viruses, including Herpes Simplex Virus (HSV), Influenza A Virus, and Human Immunodeficiency Virus (HIV).[1][2] The primary mechanism of this antiviral action is not direct inhibition of viral enzymes or proteins, but rather the induction of a cellular stress response, leading to an environment that is non-permissive for viral replication.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of PGA2 and related prostaglandins has been quantified in numerous studies. The following tables summarize key quantitative data from in vitro experiments, providing insights into the dose-dependent inhibitory effects on various viruses.

Table 1: Antiviral Activity of this compound (PGA2) Against Various Viruses

| Virus | Cell Line | Assay Type | Effective Concentration | Viral Titer Reduction | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | Rabbit and Human Cornea Stromal Cells | Not Specified | 1 to 5 µM | Not Specified | [1] |

Table 2: Antiviral Activity of Other Cyclopentenone Prostaglandins

| Prostaglandin | Virus | Cell Line | Assay Type | IC50 / Effective Concentration | Viral Titer Reduction | Reference |

| 16,16-dimethyl-PGA2 (Di-M-PGA2) | Influenza A (PR8) virus | Balb/c mice (in vivo) | Survival Assay | Not Specified | Increased survival by an average of 40% | [2] |

| PGA1 | Human Immunodeficiency Virus (HIV) | C8166 T cell line | Infectious Progeny Assay | Not Specified | 1000-fold reduction in infectious progeny | Not specified in provided text |

| PGJ2 | HTLV-I | MT-2 cells | Not Specified | Concentration-dependent inhibition of proliferation | Not Specified | [3] |

Mechanism of Action: Induction of Heat Shock Proteins

The central mechanism underlying the antiviral activity of PGA2 is the induction of heat shock proteins (HSPs), particularly the 70-kilodalton heat shock protein (HSP70). HSPs are molecular chaperones that play a critical role in protein folding, assembly, and transport, and are upregulated in response to cellular stress.

PGA2 treatment of virus-infected cells leads to a significant increase in the synthesis of HSP70. This induction is a cell-mediated event and is not a direct effect on the virus itself. The elevated levels of HSP70 create an intracellular environment that is inhibitory to the synthesis and maturation of viral proteins, thereby blocking viral replication. This effect has been observed to be dose-dependent and correlates with the antiviral activity of the prostaglandin.

The induction of HSP70 by PGA2 is initiated by the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs. Under normal conditions, HSF1 is present in the cytoplasm in an inactive monomeric state. Upon stress, such as exposure to PGA2, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to their transcription.

Modulation of the NF-κB Signaling Pathway

In addition to HSP70 induction, cyclopentenone prostaglandins, including PGA2, can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. Many viruses exploit the NF-κB pathway to promote their own replication and to evade the host immune response.

NF-κB is a transcription factor that is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals, including viral infection, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, some of which are essential for viral replication.

PGA2 can inhibit this pathway by preventing the degradation of IκBα. This is achieved, in part, through the PGA2-induced activation of HSF1, which has been shown to inhibit the degradation of IκBα.[4] By stabilizing IκBα, PGA2 effectively traps NF-κB in the cytoplasm, preventing it from activating viral gene expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PGA2's antiviral effects.

Viral Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates.

-

Virus stock of known titer.

-

This compound (PGA2) stock solution.

-

Cell culture medium (e.g., DMEM).

-

Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of the virus.

-

PGA2 Treatment: Immediately after infection, add varying concentrations of PGA2 to the respective wells. Include a vehicle control (no PGA2).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the virus inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of PGA2.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-3 days).

-

Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the fixed cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each PGA2 concentration compared to the vehicle control. Determine the 50% inhibitory concentration (IC50).

Western Blot Analysis for HSP70 Induction

This technique is used to detect and quantify the levels of HSP70 protein in cells treated with PGA2.

Materials:

-

Cell lysates from PGA2-treated and control cells.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody specific for HSP70.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Treat cells with PGA2 for the desired time points. Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins in the cell lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of HSP70 expression.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence, providing a measure of NF-κB activation.

Materials:

-

Nuclear extracts from cells treated with a viral stimulus and/or PGA2.

-

Polyacrylamide gel.

-

TBE or TGE buffer.

-

Radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site.

-

Binding buffer.

-

Unlabeled competitor DNA (for specificity control).

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells.

-

Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of binding buffer. For competition assays, add an excess of unlabeled probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by autoradiography (for radiolabeled probes) or fluorescence imaging.

-

Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band is proportional to the amount of active NF-κB.

Conclusion and Future Directions

This compound represents a compelling class of host-directed antiviral agents. Its ability to inhibit a wide range of viruses by inducing a cellular stress response, primarily through the upregulation of HSP70 and the inhibition of the NF-κB pathway, offers a unique therapeutic strategy that may be less susceptible to the development of viral resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of PGA2 and other cyclopentenone prostaglandins.

Future research should focus on elucidating the precise molecular interactions between PGA2, HSF1, and the NF-κB pathway components. In vivo studies are also crucial to evaluate the efficacy and safety of PGA2 in animal models of viral diseases. Furthermore, the development of synthetic analogs with improved pharmacokinetic properties and enhanced antiviral activity could pave the way for novel and effective host-directed antiviral therapies.

References

Prostaglandin A2: A Technical Guide on Physiological Concentrations, Analysis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A2 (PGA2) is an endogenous lipid mediator derived from the arachidonic acid cascade. Unlike its more ubiquitously studied counterparts, such as PGE2 and PGD2, the physiological concentrations of PGA2 in mammalian tissues are not well-documented and appear to be very low or transient under normal conditions. This technical guide provides a comprehensive overview of the current knowledge regarding PGA2, with a focus on its reported physiological concentrations, detailed experimental protocols for its quantification, and its role in biological signaling pathways. Due to the sparse data available for PGA2, this guide also draws upon the broader knowledge of prostaglandin analysis as a reference for researchers aiming to investigate this specific eicosanoid.

Physiological Concentrations of Prostaglandin A2

The quantification of endogenous levels of this compound (PGA2) in various tissues has been challenging, and consequently, there is a scarcity of comprehensive data in the scientific literature. One study has successfully quantified PGA2 in biological samples from a rat model of inflammation and in a cell culture model.

Table 1: Quantitative Data on this compound Concentrations

| Biological Matrix | Model System | Condition | Concentration (Mean ± SD) | Analytical Method |

| Serum | Adjuvant-Induced Arthritis (AIA) Rats | Arthritis | 0.345 ± 0.0758 ng/mL | UHPLC-QQQ-MS/MS |

| Cell Supernatant | RAW264.7 Macrophages | Lipopolysaccharide (LPS) Stimulation | 0.778 ± 0.0512 ng/mL | UHPLC-QQQ-MS/MS |

Data sourced from a study on the arachidonic acid metabolic pathway in inflammation models.

An earlier study also reported the assessment of PGA2 levels in human plasma using gas chromatography-mass spectrometry, indicating its presence in the circulatory system[1]. However, specific concentration ranges from this study require access to the full-text publication. The available data suggests that PGA2 levels are likely low in physiological states but may increase in response to inflammatory stimuli.

Experimental Protocols for Prostaglandin Analysis

The accurate quantification of prostaglandins (B1171923) requires sensitive and specific analytical methods due to their low concentrations and short half-lives. The following sections detail a general workflow and specific techniques applicable to the analysis of PGA2 and other eicosanoids from biological matrices.

Sample Preparation and Extraction

Proper sample handling is critical to prevent the artificial generation of prostaglandins.

-

Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection. Homogenization is typically performed in a cold buffer containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

-

Solid-Phase Extraction (SPE): This is a common method for purifying and concentrating prostaglandins from complex biological samples like plasma, serum, and tissue homogenates. A C18 reverse-phase column is often used.

-

Acidification: The sample is acidified to pH 3-4 with a suitable acid (e.g., formic acid) to protonate the carboxylic acid group of the prostaglandins.

-

Column Conditioning: The SPE column is conditioned with methanol (B129727) followed by acidified water.

-

Sample Loading: The acidified sample is loaded onto the column.

-

Washing: The column is washed with a non-polar solvent (e.g., hexane) to remove neutral lipids, followed by an aqueous wash to remove polar impurities.

-

Elution: The prostaglandins are eluted with a more polar organic solvent, such as methyl formate (B1220265) or ethyl acetate.

-

Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in the mobile phase for analysis.

-

Analytical Techniques

This is the gold standard for the quantification of prostaglandins due to its high sensitivity and specificity.

-

Chromatographic Separation: A reverse-phase C18 column is typically used to separate the different prostaglandins. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of the prostaglandin) and a specific product ion (a fragment of the precursor ion). The transition from the precursor to the product ion is highly specific for the analyte of interest.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., PGA2-d4) is added to the sample at the beginning of the extraction process to correct for matrix effects and variations in extraction recovery and instrument response.

-

GC-MS is another powerful technique for prostaglandin analysis, though it requires derivatization.

-

Derivatization: Prostaglandins are not volatile and require derivatization to be analyzed by GC. This typically involves:

-

Esterification of the carboxylic acid group (e.g., with pentafluorobenzyl bromide).

-

Formation of a methoxime derivative of the ketone groups.

-

Silylation of the hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide).

-

-

Separation and Detection: The derivatized prostaglandins are separated on a capillary GC column and detected by a mass spectrometer, often using negative ion chemical ionization (NICI) for high sensitivity.

Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are high-throughput methods but can be prone to cross-reactivity with other structurally similar prostaglandins. They are useful for screening large numbers of samples.

-

Principle: These are competitive assays where the prostaglandin in the sample competes with a labeled prostaglandin (enzyme-labeled for ELISA, radio-labeled for RIA) for a limited number of antibody binding sites. The amount of labeled prostaglandin bound is inversely proportional to the amount of unlabeled prostaglandin in the sample.

Signaling Pathways and Biological Activity

Prostaglandin Biosynthesis Pathway

PGA2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.

Caption: Biosynthesis of this compound from membrane phospholipids.

The process begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Cyclooxygenase (COX) enzymes then convert arachidonic acid to prostaglandin H2 (PGH2), which is a common precursor for various prostaglandins. PGH2 is subsequently converted to PGE2 by PGE synthase. PGA2 is then formed from the dehydration of PGE2.

Biological Activities of PGA2

While the signaling receptors for PGA2 are not as well-defined as those for other prostaglandins, it has been shown to exert a range of biological effects, including:

-

Anti-inflammatory and Immunomodulatory Effects: PGA2 can suppress inflammatory responses in certain contexts.

-

Antiproliferative and Pro-apoptotic Activity: PGA2 has been shown to inhibit cell cycle progression and induce apoptosis in various cell types, which has generated interest in its potential as an anticancer agent.

-

Vasodilatory Properties: Like many prostaglandins, PGA2 can act as a vasodilator.

The following diagram illustrates a general experimental workflow for the quantification of PGA2.

References

Prostaglandin A2 Interaction with EP Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological and pathological activities. Their effects are mediated through specific G protein-coupled receptors, including the four subtypes of the prostaglandin (B15479496) E2 (PGE2) receptor: EP1, EP2, EP3, and EP4. While the interactions of PGE2 with these receptors are well-characterized, the engagement of other prostaglandins, such as Prostaglandin A2 (PGA2), is less defined. This technical guide provides a comprehensive overview of the current understanding of PGA2's interaction with EP receptors. It consolidates the known signaling pathways of each EP receptor subtype, presents available quantitative data on prostaglandin binding, and details the experimental protocols used to elucidate these interactions. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of modulating the prostaglandin signaling axis.

Introduction to Prostaglandin EP Receptors

The four EP receptor subtypes (EP1, EP2, EP3, and EP4) are the primary targets for PGE2 and are expressed in various tissues throughout the body, mediating a diverse array of biological functions.[1][2] Each subtype is coupled to a distinct intracellular signaling pathway, which dictates the cellular response upon ligand binding. While PGE2 is the cognate ligand, other prostanoids can also interact with these receptors, generally with lower affinity.[3] The potential for differential activation of these pathways by various prostaglandins, including PGA2, presents an opportunity for the development of targeted therapeutics.

Quantitative Data on Prostaglandin Interaction with EP Receptors

The affinity and potency of prostaglandins at EP receptors are determined through radioligand binding assays and functional assays, respectively. The following tables summarize the available quantitative data for the interaction of various prostaglandins with human EP receptors. It is important to note that while extensive data exists for PGE2, specific binding and functional data for PGA2 are not widely available in the current scientific literature. One study has indicated that A-series prostaglandins have a lower affinity for the PGE receptor in rat adipocytes compared to E-series prostaglandins.[4]

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| PGE2 | EP1 | ~1-10 | [5] |

| PGE2 | EP2 | ~1-10 | [5] |

| PGE2 | EP3 | ~1-10 | [5] |

| PGE2 | EP4 | 0.75 | [6] |

| PGA2 | EP1 | Data Not Available | |

| PGA2 | EP2 | Data Not Available | |

| PGA2 | EP3 | Data Not Available | |

| PGA2 | EP4 | Data Not Available |

Table 1: Comparative Binding Affinities of Prostaglandins at Human EP Receptors.

| Ligand | Receptor Subtype | Functional Assay | Potency (EC50/IC50, nM) | Reference |

| PGE2 | EP1 | Calcium Mobilization | Data Varies | |

| PGE2 | EP2 | cAMP Accumulation | 106.4 ± 63 (Butaprost, an EP2 agonist) | [7] |

| PGE2 | EP3 | cAMP Inhibition | Data Varies | |

| PGE2 | EP4 | cAMP Accumulation | Data Varies | |

| PGA2 | EP1 | Calcium Mobilization | Data Not Available | |

| PGA2 | EP2 | cAMP Accumulation | Data Not Available | |

| PGA2 | EP3 | cAMP Inhibition | Data Not Available | |

| PGA2 | EP4 | cAMP Accumulation | Data Not Available |

Table 2: Functional Potency of Prostaglandins at Human EP Receptors.

EP Receptor Signaling Pathways

The activation of each EP receptor subtype by an agonist, such as a prostaglandin, initiates a distinct intracellular signaling cascade. The canonical pathways for each receptor are detailed below.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G proteins.[8] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the activation of various calcium-dependent enzymes, including protein kinase C (PKC).

Caption: EP1 Receptor Signaling Pathway.

EP2 Receptor Signaling

The EP2 receptor is coupled to the Gs family of G proteins.[9] Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

Caption: EP2 Receptor Signaling Pathway.

EP3 Receptor Signaling

The EP3 receptor is unique in that it primarily couples to the Gi family of G proteins.[10] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This inhibitory action can counteract the effects of Gs-coupled receptors.

Caption: EP3 Receptor Signaling Pathway.

EP4 Receptor Signaling

Similar to the EP2 receptor, the EP4 receptor is primarily coupled to Gs, leading to cAMP accumulation and PKA activation.[11] However, some studies suggest that the EP4 receptor can also couple to Gi and activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, highlighting the complexity of its signaling potential.

Caption: EP4 Receptor Dual Signaling Pathways.

Experimental Protocols

The characterization of prostaglandin interactions with EP receptors typically involves two main types of assays: radioligand binding assays to determine binding affinity and functional assays to measure the downstream cellular response.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., PGA2) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]PGE2) for binding to the receptor.

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably or transiently expressing the human EP receptor of interest (e.g., HEK293-EP1 cells).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of [3H]PGE2 (typically near its Kd value).

-

Add increasing concentrations of the unlabeled competitor, PGA2.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [3H]PGE2 as a function of the log concentration of PGA2.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of PGA2 that inhibits 50% of the specific binding of [3H]PGE2).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay is used to determine the functional potency (EC50 or IC50) of a test compound on Gs- or Gi-coupled EP receptors by measuring changes in intracellular cAMP levels.

Caption: cAMP Functional Assay Workflow.

Detailed Methodology:

-

Cell Culture:

-

Plate cells expressing the EP receptor of interest (EP2, EP3, or EP4) in a 96-well plate and grow to a suitable confluency.

-

-

Compound Treatment:

-

For Gs-coupled receptors (EP2 and EP4), treat the cells with increasing concentrations of PGA2.

-

For Gi-coupled receptors (EP3), pre-treat the cells with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP. Then, add increasing concentrations of PGA2 to measure the inhibition of this stimulated cAMP production.

-

Include appropriate controls, such as vehicle and a known agonist/antagonist.

-

-

Incubation and Lysis:

-

Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

-

Lyse the cells using a lysis buffer provided with the cAMP assay kit.

-

-

cAMP Quantification:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

For Gs-coupled receptors, plot the cAMP concentration as a function of the log concentration of PGA2 and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For Gi-coupled receptors, plot the percentage inhibition of forskolin-stimulated cAMP production as a function of the log concentration of PGA2 and fit the data to determine the IC50 value.

-

Conclusion

The interaction of prostaglandins with their cognate EP receptors is a complex and highly regulated process that plays a critical role in numerous physiological and pathological conditions. While the signaling pathways of the four EP receptor subtypes are well-documented, particularly in response to PGE2, there is a notable gap in the scientific literature regarding the specific interactions of this compound. The information and protocols provided in this guide serve as a comprehensive resource for the current understanding of EP receptor biology and a framework for future investigations into the pharmacology of PGA2 at these important therapeutic targets. Further research is warranted to fully elucidate the binding affinities and functional potencies of PGA2 at each EP receptor subtype, which will be crucial for the development of novel, selective prostaglandin-based therapeutics.

References

- 1. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 4. Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 6. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Prostaglandin E2 EP3 receptor regulates cyclooxygenase-2 expression in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin A2 Analogs: A Technical Guide to Structure, Activity, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) A2 (PGA2), a member of the cyclopentenone prostaglandin family, has garnered significant interest in the scientific community for its potent biological activities, including anti-proliferative, anti-inflammatory, and pro-apoptotic effects. These properties make PGA2 and its structural analogs promising candidates for therapeutic development, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the structure-activity relationships of PGA2 analogs, details of key experimental protocols for their evaluation, and a visualization of the core signaling pathways they modulate.

Data Presentation: Quantitative Activity of Prostaglandin A2 and Analogs

The biological activity of PGA2 and its analogs is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. While comprehensive comparative data for a wide range of PGA2 analogs is dispersed across scientific literature, this section compiles available quantitative data to facilitate comparison.

| Compound/Analog | Cell Line/System | Assay | Activity Metric | Value | Reference(s) |

| This compound (PGA2) | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | IC50 | ~1 µM | [1] |

| HTLV-I-infected MT-2 cells | Anti-proliferative | IC50 | Not specified, but potent | [2] | |

| Jurkat T cells | NF-κB Inhibition | Effective Concentration | 24 µM | [3] | |

| Prostaglandin A1 (PGA1) | HTLV-I-infected MT-2 cells | Anti-proliferative | IC50 | Not specified, but potent | [2] |

| Jurkat T cells | NF-κB Inhibition | Dose-dependent | Not specified | [3] | |

| 16,16-dimethyl-PGA2 | PR8 virus-infected mice | Antiviral | - | Significant decrease in virus titers | [4] |

| Prostaglandin J2 (PGJ2) | HTLV-I-infected MT-2 cells | Anti-proliferative | IC50 | Not specified, but potent | [2] |

| Trypanosoma brucei | Anti-proliferative | IC50 | < 5 µM | [5] | |

| Δ12-PGJ2 | Trypanosoma brucei | Anti-proliferative | IC50 | < 5 µM | [5] |

| 15d-PGJ2 | Trypanosoma brucei | Anti-proliferative | IC50 | ~5 µM | [5] |

Experimental Protocols

The evaluation of PGA2 analog activity relies on a variety of well-established in vitro assays. Below are detailed methodologies for key experiments.

Anti-Proliferative Activity Assessment (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Workflow for Anti-Proliferative Activity Assessment

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the PGA2 analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a suitable software package by fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Detection by Flow Cytometry

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with PGA2 analogs at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[6]

Caspase Activity Assay

This assay quantifies the activity of caspases, key executioner enzymes in apoptosis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with PGA2 analogs. After the treatment period, lyse the cells using a lysis buffer provided in a commercial caspase activity kit.[7][8]

-

Substrate Addition: Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.[9]

-

Incubation: Incubate the mixture at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[7]

Anti-Inflammatory Activity Assessment (PGE2 Inhibition)

This competitive ELISA measures the reduction in Prostaglandin E2 (PGE2) production, a key inflammatory mediator.

Workflow for PGE2 Competitive ELISA

Protocol:

-

Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of PGA2 analogs for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 production.

-

Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatants.

-

ELISA: Perform a competitive ELISA using a commercial kit.[10][11][12][13] Briefly, add the supernatants, standards, and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody.

-

Incubation and Washing: Incubate the plate to allow for competitive binding, then wash to remove unbound reagents.

-

Substrate Addition and Measurement: Add a substrate solution and measure the resulting color change with a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

NF-κB Activation Assay

This assay determines the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3]

Protocol:

-

Cell Treatment: Treat cells (e.g., Jurkat T cells) with PGA2 analogs for a specified time before stimulating with an NF-κB activator like TPA or LPS.[3]

-

Nuclear Extract Preparation: Isolate nuclear proteins from the treated cells.

-

Electrophoretic Mobility Shift Assay (EMSA): Incubate the nuclear extracts with a radiolabeled DNA probe containing the NF-κB binding site. Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis and visualize by autoradiography. A decrease in the shifted band indicates inhibition of NF-κB activation.[3]

Signaling Pathways of this compound and its Analogs

PGA2 and its analogs exert their biological effects by modulating several key signaling pathways.

Pro-Apoptotic Signaling Pathways

PGA2 is known to induce apoptosis through both intrinsic and extrinsic pathways.

PGA2-Induced Apoptotic Signaling

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative anti-viral and anti-proliferative activity of PGA1 and PGJ2 against HTLV-I-infected MT-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ulab360.com [ulab360.com]

- 10. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 11. raybiotech.com [raybiotech.com]

- 12. arborassays.com [arborassays.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Prostaglandin A2 in the Cyclooxygenase Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A2 (PGA2) is a naturally occurring cyclopentenone prostaglandin derived from the cyclooxygenase (COX) pathway. Unlike many other prostanoids that signal through G-protein coupled receptors, PGA2 exerts a significant portion of its biological activity through covalent adduction to cellular proteins, including key components of inflammatory and cell survival pathways. This technical guide provides a comprehensive overview of PGA2's synthesis, mechanism of action, and biological functions, with a focus on its role as a modulator of the cyclooxygenase pathway. Detailed experimental protocols for the quantification of PGA2 and the assessment of its cellular effects are provided, along with a compilation of available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular interactions involving PGA2.

Introduction

Prostaglandins (B1171923) are a class of lipid autacoids derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The synthesis of prostaglandins is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[1][2] PGH2 is then further metabolized by various synthases into different prostaglandins, including prostaglandin E2 (PGE2).[1][2] Prostaglandin A2 (PGA2) is a cyclopentenone prostaglandin that is formed via the dehydration of PGE2.[3]